![molecular formula C19H23BN2O3 B1319280 N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide CAS No. 864754-23-4](/img/structure/B1319280.png)
N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide: is an organic compound that features a pyridine ring, a benzamide group, and a dioxaborolane moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of various pharmaceuticals .
Mode of Action
It’s known that boronic acid compounds, which this compound is a derivative of, are often used in suzuki-miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds, which are fundamental in organic synthesis.
Biochemical Pathways
They are used as enzyme inhibitors or specific ligand drugs, and can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Result of Action
Compounds with similar structures have been used in the synthesis of various pharmaceuticals, suggesting potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide typically involves the following steps:
Formation of the Pyridin-2-ylmethyl Intermediate: This step involves the reaction of pyridine-2-carbaldehyde with a suitable nucleophile, such as a Grignard reagent or an organolithium compound, to form the pyridin-2-ylmethyl intermediate.
Coupling with Benzamide: The pyridin-2-ylmethyl intermediate is then coupled with benzamide under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the Dioxaborolane Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed on the benzamide group to yield corresponding amines.
Common Reagents and Conditions
Oxidation: Copper catalysts and water under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts and boronic acids or esters.
Major Products
Oxidation: Pyridin-2-yl-methanones.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide: has a wide range of applications in scientific research:
Comparison with Similar Compounds
Biological Activity
N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide is a complex organic compound with potential applications in medicinal chemistry and drug discovery. Its unique structure incorporates a pyridine ring and a boron-containing dioxaborolane moiety, suggesting significant biological activity that warrants detailed exploration.
- Molecular Formula : C18H21BN2O3
- Molecular Weight : Approximately 338.2 g/mol
- CAS Number : 1383385-64-5
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Compounds with similar structural motifs have been investigated for their roles as inhibitors in numerous biological pathways related to cancer and inflammation. The presence of the boron moiety enhances its interaction with biological targets, potentially improving its efficacy as a therapeutic agent .
Biological Activity Overview
Research indicates that this compound may exhibit significant biological activities, particularly in the following areas:
- Kinase Inhibition : The compound may act as a kinase inhibitor, similar to other boron-containing compounds that target receptor tyrosine kinases involved in cancer progression. Preliminary studies suggest it could inhibit pathways critical for tumor growth and survival .
- Anti-inflammatory Effects : Given the structural similarities to known anti-inflammatory agents, this compound might also modulate inflammatory responses through inhibition of specific signaling pathways.
Case Studies and Research Findings
- Kinase Inhibition Studies :
- Cellular Assays :
-
Binding Affinity Studies :
- Interaction studies revealed that this compound binds effectively to specific enzymes or receptors involved in disease pathways. The kinetic profiles suggest that it may have a favorable binding affinity compared to other known inhibitors.
Data Table: Comparison of Related Compounds
Compound Name | CAS Number | Similarity Index | Biological Activity |
---|---|---|---|
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-yl)carbamate | 1095708-32-9 | 0.82 | Kinase inhibitor |
1-Methyl-4-(5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)pyridin-2-yl)piperazine | 918524-63-7 | 0.81 | Anti-inflammatory |
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)pyridin-2-amine | 1036991-24-8 | 0.81 | Immune modulation |
7-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)imidazo[1,2-a]pyridine | 908268-52-0 | 0.79 | Kinase inhibition |
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BN2O3/c1-18(2)19(3,4)25-20(24-18)15-10-8-14(9-11-15)17(23)22-13-16-7-5-6-12-21-16/h5-12H,13H2,1-4H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYOIGKFLSJEOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592254 |
Source
|
Record name | N-[(Pyridin-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864754-23-4 |
Source
|
Record name | N-[(Pyridin-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.